![molecular formula C9H12N2O2 B12873597 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Azabicyclo[221]heptan-3-yloxy)isoxazole is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique bicyclic structure, which includes an azabicycloheptane ring fused with an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole typically involves the reaction of azabicycloheptane derivatives with isoxazole precursors. One common method includes the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to produce large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for epoxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted isoxazole derivatives.
科学研究应用
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar azabicycloheptane core but lack the isoxazole ring.
Uniqueness
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole is unique due to its combination of the azabicycloheptane and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-(1-azabicyclo[2.2.1]heptan-3-yloxy)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-5-7(1)8(6-11)13-9-2-4-12-10-9/h2,4,7-8H,1,3,5-6H2 |
InChI 键 |
AAXACBSNLMJFEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CC1C(C2)OC3=NOC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
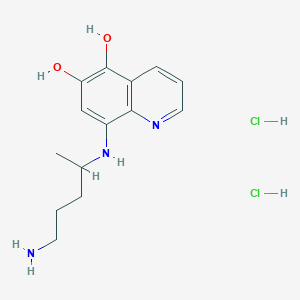
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
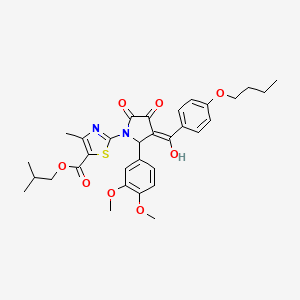
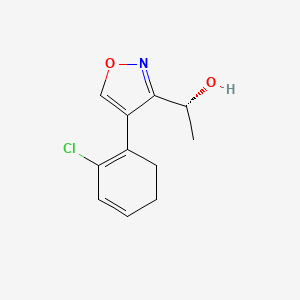
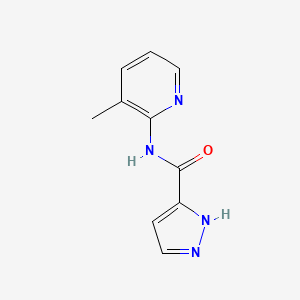
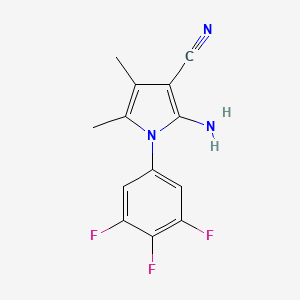
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
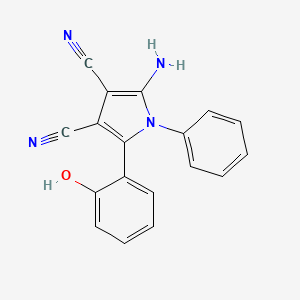
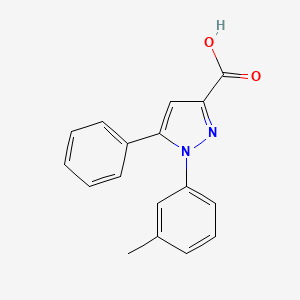

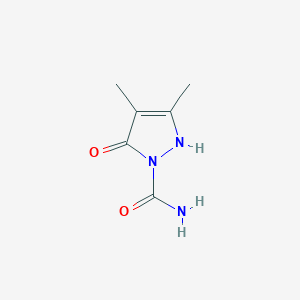
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
